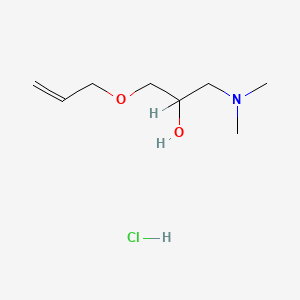

1-(Allyloxy)-3-(dimethylamino)propan-2-ol hydrochloride

説明

1-(Allyloxy)-3-(dimethylamino)propan-2-ol hydrochloride is a tertiary amine derivative characterized by an allyloxy ether group (-O-CH₂-CH=CH₂) at the 1-position and a dimethylamino group (-N(CH₃)₂) at the 3-position of a propan-2-ol backbone. The hydrochloride salt enhances its water solubility and stability, making it suitable for pharmaceutical applications . The allyloxy group introduces steric and electronic effects distinct from bulkier aromatic substituents, which may influence binding affinity and metabolic stability .

特性

IUPAC Name |

1-(dimethylamino)-3-prop-2-enoxypropan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-4-5-11-7-8(10)6-9(2)3;/h4,8,10H,1,5-7H2,2-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSZAPMGDUPIFRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(COCC=C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10917993 | |

| Record name | 1-(Dimethylamino)-3-[(prop-2-en-1-yl)oxy]propan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10917993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93778-77-9 | |

| Record name | 2-Propanol, 1-(dimethylamino)-3-(2-propen-1-yloxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93778-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Allyloxy)-3-(dimethylamino)propan-2-ol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093778779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Dimethylamino)-3-[(prop-2-en-1-yl)oxy]propan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10917993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(allyloxy)-3-(dimethylamino)propan-2-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.089.241 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

General Synthetic Strategy

The synthesis of 1-(Allyloxy)-3-(dimethylamino)propan-2-ol hydrochloride typically involves:

- Starting materials : Halogenated propanol derivatives such as 1,3-dichloropropan-2-ol or 2,3-dichloropropanol.

- Key reactions : Nucleophilic substitution to introduce the allyloxy group and the dimethylamino group.

- Purification : Extraction, washing, drying, and distillation under controlled conditions to avoid isomerization or polymerization.

- Salt formation : Conversion of the free base to the hydrochloride salt by acid treatment.

Detailed Preparation Procedure

Synthesis of Allyloxy Intermediate

- The reaction begins with a dichloropropanol derivative (e.g., 1,3-dichloropropan-2-ol) as the substrate.

- The allyloxy group is introduced via nucleophilic substitution using allyl alcohol or an allyl ether source.

- The reaction is conducted at elevated temperatures (50 to 150 °C) to facilitate ether formation.

- Reaction monitoring is performed by gas chromatography (GC) to confirm the formation of the allyloxy intermediate.

- After completion, the reaction mixture is cooled and subjected to aqueous workup with bicarbonate and chloride salts to separate the organic layer containing the ether compound.

- The organic layer is extracted with ethyl acetate and washed repeatedly with water and brine.

- Drying over sodium sulfate and rotary evaporation yields the crude allyloxy intermediate.

- Final purification is achieved by vacuum distillation, carefully controlling temperature to prevent isomerization and polymerization, which can reduce yield significantly.

Introduction of Dimethylamino Group

- The dimethylamino group is introduced by nucleophilic substitution of a chlorine atom on the propanol backbone with dimethylamine.

- This step is typically carried out under controlled temperature to prevent side reactions.

- The reaction mixture is again monitored by GC-MS to ensure complete conversion.

- The product is isolated by extraction and purified by standard organic techniques such as washing, drying, and evaporation.

Formation of Hydrochloride Salt

- The free base 1-(allyloxy)-3-(dimethylamino)propan-2-ol is treated with hydrochloric acid to form the hydrochloride salt.

- This step improves the compound's stability and solubility.

- The hydrochloride salt is typically isolated by crystallization or precipitation from suitable solvents.

Reaction Conditions and Optimization

Purification and Characterization

- The crude product after each step is purified by liquid-liquid extraction, washing with aqueous solutions (bicarbonate, ammonium chloride, brine), and drying over sodium sulfate.

- Final purification involves vacuum distillation (e.g., Kugelrohr apparatus) to separate the desired compound from byproducts and unreacted starting materials.

- GC and GC-MS analyses are used to confirm purity and identify isomers.

- The hydrochloride salt is characterized by melting point determination, NMR spectroscopy, and elemental analysis to confirm structure and purity.

Research Findings and Notes

- The reaction yield for the allyloxy intermediate can reach approximately 90% under optimized conditions.

- Temperature control during distillation is critical to minimize isomerization and polymerization, which are common side reactions that reduce yield and purity.

- Use of excess base and amine reagents helps drive the substitution reactions to completion.

- The hydrochloride salt form is preferred for pharmaceutical applications due to enhanced stability and solubility.

- Alternative synthetic routes involving different halogenated propanol derivatives or bases may be employed depending on availability and cost considerations.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Critical Parameters | Typical Yield | Purification Method |

|---|---|---|---|---|

| Ether formation (allyloxy) | 1,3-dichloropropan-2-ol, allyl alcohol, base | 50–150 °C, GC monitoring | ~90% | Extraction, washing, distillation |

| Amino substitution | Dimethylamine, solvent (ethanol, DMF) | Ambient to 50 °C, GC-MS monitoring | High | Extraction, washing |

| Hydrochloride salt formation | HCl in ethanol or aqueous solution | Room temperature | Quantitative | Crystallization/precipitation |

化学反応の分析

1-(Allyloxy)-3-(dimethylamino)propan-2-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert this compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the allyloxy or dimethylamino groups are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Chemistry

In the realm of chemistry, this compound serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for diverse functionalization, making it a valuable building block for developing new chemical entities.

Applications in Organic Synthesis:

- Reagent in Chemical Reactions : It is utilized as a reagent in various organic transformations due to its ability to undergo nucleophilic substitutions and addition reactions.

- Polymer Chemistry : The compound can act as a co-monomer in polymerization processes, contributing to the development of novel polymeric materials with tailored properties .

Biology

In biological research, 1-(Allyloxy)-3-(dimethylamino)propan-2-ol hydrochloride is employed for studying enzyme mechanisms and as a substrate in biochemical assays. Its interaction with specific molecular targets, such as enzymes or receptors, is crucial for understanding biological pathways and mechanisms.

Biological Mechanisms:

- Enzyme Substrate : The compound can be used to investigate enzyme kinetics and mechanisms, providing insights into metabolic pathways.

- Receptor Interaction : Its dimethylamino group enhances binding affinity to certain receptors, making it useful in pharmacological studies aimed at drug development .

Industrial Applications

The industrial utility of this compound spans several sectors:

Applications in Industry:

- Specialty Chemicals Production : It is used in the manufacture of specialty chemicals that require specific functional groups for performance.

- Surfactants and Coatings : The compound's surfactant properties make it suitable for use in formulations such as coatings, adhesives, and personal care products .

作用機序

The mechanism of action of 1-(Allyloxy)-3-(dimethylamino)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The allyloxy and dimethylamino groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression.

類似化合物との比較

Comparison with Similar Compounds

The compound shares structural homology with several pharmacologically active molecules. Key comparisons are tabulated below:

Structural and Functional Analysis

- Backbone Similarities : All compounds share a propan-2-ol core, critical for hydrogen bonding and solubility. The hydrochloride salt form is common, improving bioavailability .

- Substituent Effects: Allyloxy Group: Compared to aromatic ethers (e.g., naphthyloxy in propranolol), the allyloxy group offers reduced steric hindrance but increased reactivity due to the allyl double bond . Dimethylamino vs. Tertiary amines like dimethylamino enhance solubility but may reduce metabolic stability compared to secondary amines .

Pharmacological and Chemical Properties

- Receptor Binding: Propranolol and alprenolol act as β-adrenergic antagonists due to their aromatic ether and secondary amine groups. The target compound’s dimethylamino group may shift activity toward other targets (e.g., serotonin receptors) .

- Solubility: Hydrochloride salts of similar compounds (e.g., propranolol HCl) exhibit water solubility >50 mg/mL, critical for oral bioavailability .

- Synthetic Challenges : Allyloxy groups require careful handling due to polymerization risks, whereas aromatic ethers (naphthyloxy) are more stable .

Research Findings

- Crystal Structures: Propranolol derivatives (e.g., ) adopt a gauche conformation in the -CH(OH)-CH₂-NH- chain, optimizing hydrogen bonding. The target compound’s allyloxy group may disrupt this conformation, affecting potency .

- Biological Activity : Compounds with bicyclic substituents (e.g., ) show enhanced lipid solubility, suggesting the target compound’s allyloxy group could improve CNS penetration .

生物活性

1-(Allyloxy)-3-(dimethylamino)propan-2-ol hydrochloride is a synthetic compound with potential applications in various fields, including biochemistry and pharmaceuticals. This article explores its biological activity, focusing on its mechanisms of action, applications in research, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound possesses the following chemical structure:

- Molecular Formula : C₇H₁₅ClN₂O₂

- Molecular Weight : 178.66 g/mol

The unique features of this compound include the allyloxy group and the dimethylamino group, which are crucial for its biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The allyloxy and dimethylamino groups facilitate binding to these targets, modulating their activity. This modulation can lead to various biological effects, including:

- Enzyme Inhibition : The compound can act as a substrate in biochemical assays, potentially inhibiting specific enzymes involved in metabolic pathways.

- Signal Transduction Modulation : It may influence cellular signaling pathways, affecting processes like gene expression and metabolic regulation.

Biological Applications

This compound has several notable applications in scientific research:

- Biochemical Assays : Used as a substrate to study enzyme mechanisms and interactions.

- Pharmaceutical Development : Its structural characteristics make it a candidate for developing drugs targeting multidrug resistance (MDR) in cancer therapy, particularly through P-glycoprotein (P-gp) inhibition .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with related compounds. The following table summarizes key differences:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 1-(Dimethylamino)propan-2-ol | Lacks allyloxy group | Different reactivity and enzyme interaction |

| 1-(Allyloxy)propan-2-ol | Lacks dimethylamino group | Affects solubility and target interaction |

| 3-(Dimethylamino)propan-1-ol | Hydroxyl group in a different position | Varies in chemical properties |

The presence of both the allyloxy and dimethylamino groups in this compound provides it with unique chemical and biological properties that distinguish it from its analogs.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

- P-glycoprotein Inhibition : Research indicates that compounds similar to this compound can effectively inhibit P-gp, enhancing drug accumulation in resistant cancer cells. This suggests that modifications to the structure can lead to improved efficacy against MDR tumors .

- Antimicrobial Activity : Investigations into related compounds have shown promising results against multidrug-resistant bacterial strains. While specific data for this compound is limited, its structural analogs demonstrate significant antibacterial properties, indicating potential applications in treating resistant infections .

Q & A

Basic Research Questions

What are the optimal synthetic routes for 1-(allyloxy)-3-(dimethylamino)propan-2-ol hydrochloride, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis can be divided into three key stages: (1) allyl ether formation , (2) amination , and (3) hydrochloride salt formation .

- Allyl Ether Formation : React 3-chloropropane-1,2-diol with allyl bromide in a polar aprotic solvent (e.g., DMF) using a base like K₂CO₃ to form 1-allyloxypropan-2-ol. Temperature control (60–80°C) is critical to minimize side reactions such as polymerization of allyl groups .

- Amination : Introduce the dimethylamino group via nucleophilic substitution using dimethylamine. Catalysts like CuI or Pd(PPh₃)₄ may enhance reaction efficiency under reflux conditions (80–100°C) .

- Hydrochloride Formation : Treat the free base with HCl gas in anhydrous ether or ethanol to precipitate the hydrochloride salt. Purity is improved via recrystallization in ethanol/acetone mixtures .

Key Data :

| Step | Yield Range | Purity (HPLC) |

|---|---|---|

| Allylation | 60–75% | ≥90% |

| Amination | 50–65% | ≥85% |

| Salt Formation | 85–95% | ≥98% |

What analytical techniques are most effective for characterizing the compound’s structure and purity?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the allyl ether (δ 5.2–5.8 ppm for vinyl protons) and dimethylamino groups (δ 2.2–2.5 ppm for -N(CH₃)₂) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 204.1) and fragmentation patterns.

- HPLC-PDA : Assess purity (>98%) using a C18 column with a mobile phase of 0.1% TFA in acetonitrile/water (gradient elution) .

- X-ray Crystallography : Resolve stereochemistry if chiral centers are present (e.g., configuration at C2) .

Advanced Research Questions

How do competing side reactions during synthesis impact product stability, and how can they be mitigated?

Methodological Answer:

Common side reactions include:

- Allyl Group Polymerization : Occurs at elevated temperatures (>100°C). Mitigation: Use radical inhibitors (e.g., BHT) and strict temperature control .

- N-Oxide Formation : Dimethylamino groups may oxidize under acidic or oxidative conditions. Mitigation: Conduct amination under inert atmosphere (N₂/Ar) and avoid strong oxidizers .

- Hydrolysis of Ether Linkage : Acidic or aqueous conditions degrade the allyl ether. Mitigation: Use anhydrous solvents and neutral pH during synthesis .

Contradictory Data : Some studies report higher stability in ethanol vs. DMF due to reduced nucleophilic attack on the ether group vs. .

What strategies resolve discrepancies in reported bioactivity data across different in vitro assays?

Methodological Answer:

Discrepancies often arise from:

- Assay Conditions : Variations in pH (e.g., 7.4 vs. 6.5) alter protonation states of the dimethylamino group, affecting receptor binding. Standardize buffer systems (e.g., PBS at pH 7.4) .

- Solubility Limitations : Poor aqueous solubility may lead to false negatives. Use co-solvents (e.g., DMSO ≤0.1%) or formulate as a cyclodextrin complex .

- Metabolic Interference : Hepatic microsomal enzymes may degrade the compound in longer assays. Include cytochrome P450 inhibitors (e.g., 1-aminobenzotriazole) .

Validation : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .

How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

-

Docking Studies : Use software like AutoDock Vina to model interactions with β-adrenergic receptors. Key residues (e.g., Asp113 in β1 receptors) form hydrogen bonds with the hydroxyl group .

-

MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER). Parameters:

Parameter Value RMSD (ligand) ≤2.0 Å Binding Energy (MM/PBSA) ≤-8 kcal/mol -

QSAR Models : Correlate structural features (e.g., logP, polar surface area) with activity data from PubChem BioAssay entries .

What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

- Chiral Resolution : Use chiral HPLC (Chiralpak AD-H column) or enzymatic resolution (lipases) to separate enantiomers.

- Asymmetric Synthesis : Employ chiral catalysts (e.g., Jacobsen’s catalyst) during amination to favor the desired (R)- or (S)-configuration .

- Process Controls : Monitor enantiomeric excess (ee) via circular dichroism or polarimetry. Target ee ≥99% for pharmaceutical-grade material .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。